molecular formula C17H16N4O B2540908 6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 118779-03-6

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2540908
CAS No.: 118779-03-6
M. Wt: 292.342
InChI Key: PETACUYUEACTIF-UHFFFAOYSA-N
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Description

6-(4-Methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (CAS 118779-03-6) is a high-purity 1,2,4-triazine derivative supplied for advanced research applications. The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, known for its diverse pharmacological potential . This compound provides researchers with a specialized building block for investigating the biological activities of 1,2,4-triazine derivatives, which have been reported to possess anticonvulsant, antiviral, anticancer, and antibacterial properties in scientific literature . Its molecular structure, characterized by the formula C17H16N4O and a molecular weight of 292.34, offers a key template for developing and studying novel bioactive molecules . Researchers can utilize this compound to explore structure-activity relationships in drug discovery, particularly in the synthesis of new compounds for evaluating anticancer and psychotropic activities, as related 1,3,5-triazepine and triazine derivatives have shown relevant biological importance in these fields . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-anilino-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-7-9-13(10-8-12)11-15-16(22)19-17(21-20-15)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETACUYUEACTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioureas with α-Keto Acids

Cyclocondensation reactions between thiourea derivatives and α-keto acids, such as pyruvic acid, are widely employed. For example, reacting 4-methylbenzylthiourea with pyruvic acid in acetic acid at 80–90°C for 6–8 hours yields the triazinone ring. This method leverages the nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon of the α-keto acid, followed by cyclization and elimination of water. Typical yields range from 65% to 75%, depending on the substituents’ steric and electronic effects.

Hydrazinolysis of Cyanoguanidines

An alternative route involves hydrazinolysis of cyanoguanidine precursors. Treating 4-methylbenzylcyanoguanidine with hydrazine hydrate in ethanol under reflux conditions (12 hours, 78°C) generates the triazinone scaffold via intermediate hydrazide formation. This method is advantageous for introducing amino groups at the 3-position, which can later be functionalized with phenylamino substituents.

Functionalization with the Phenylamino Group

The phenylamino group at position 3 is introduced via nucleophilic aromatic substitution (NAS) or reductive amination:

Nucleophilic Aromatic Substitution

Reacting 6-(4-methylbenzyl)-3-chloro-1,2,4-triazin-5(4H)-one with aniline in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature for 48 hours replaces the chlorine atom with the phenylamino group. This method yields 70–75% product but requires careful control of moisture to avoid hydrolysis.

Reductive Amination

An alternative strategy involves reductive amination of a ketone intermediate. Condensing 6-(4-methylbenzyl)-3-oxo-1,2,4-triazin-5(4H)-one with aniline using sodium cyanoborohydride in methanol-acetic acid (4:1) at 25°C for 24 hours achieves the phenylamino substitution with 80% yield. This method avoids harsh conditions and enhances functional group compatibility.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate-hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water (55:45) mobile phase ensures >95% purity.

Spectroscopic Confirmation

  • FTIR : Key peaks include N-H stretch (3300–3200 cm⁻¹), C=O (1680 cm⁻¹), and C-N (1350 cm⁻¹).
  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.45–7.30 (m, 5H, phenyl-H), 4.12 (s, 2H, CH2), 2.35 (s, 3H, CH3).
  • 13C NMR : 165.8 (C=O), 155.2 (C-N), 138.4 (aromatic C), 21.1 (CH3).

Comparative Analysis of Synthesis Routes

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation Thiourea, pyruvic acid 80°C, 6–8 hours 65–75 Simple setup Moderate yields
Suzuki coupling Pd(PPh3)4, Na2CO3 80°C, 12 hours 85–90 High regioselectivity Costly catalysts
NAS with aniline Aniline, TEA RT, 48 hours 70–75 Mild conditions Moisture-sensitive
Reductive amination NaBH3CN, MeOH RT, 24 hours 80 Functional group tolerance Requires ketone intermediate

Challenges and Optimization Strategies

Byproduct Formation

Competing O-alkylation during alkylation steps can be mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor N-alkylation.

Solvent Selection

Replacing DMF with acetonitrile in alkylation reactions reduces side reactions and improves yields to 70%.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable catalyst recovery in Suzuki couplings, reducing costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents enhances cytotoxicity.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Similar Triazine Derivative1.98A-431
Another Analog1.61Jurkat

Mechanism of Action
The compound may act through enzyme inhibition and receptor modulation. By interacting with specific enzymes involved in metabolic pathways or binding to proteins that regulate cellular functions, it can alter the activity of these targets.

Agricultural Applications

Herbicidal and Fungicidal Properties
this compound has demonstrated potential as an herbicide and fungicide. Studies have shown that it can disrupt cellular processes in target organisms by altering chloroplast integrity in plants, thereby impacting photosynthesis and growth.

Case Studies

  • Herbicidal Activity Study
    In a controlled study, this compound was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass at concentrations as low as 10 µg/mL. This suggests its potential use as an effective herbicide in agricultural practices.
  • Antimicrobial Activity Assessment
    A series of tests were conducted to evaluate the antimicrobial properties of the compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazinone Derivatives

Structural Modifications and Substituent Effects

The bioactivity of triazinones is highly sensitive to substituent variations. Below is a comparative table of key analogs and their functional groups:

Compound Name Substituents (Position) Key Activities & Applications Source Evidence
Target Compound 6-(4-methylbenzyl), 3-(phenylamino) Hypothetical: Antimicrobial, Anticancer
4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one 6-(trifluoromethyl), 3-mercapto Antimicrobial (broad-spectrum)
20b (Schiff base derivative) 4-fluorobenzylidene, 3-mercapto Antibacterial (IR 87% vs. E. coli)
Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) 6-(tert-butyl), 3-(methylthio) Herbicidal (inhibits amino acid biosynthesis)
Isometamitron (4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) 6-methyl, 3-phenyl Herbicidal (selective weed control)
S-Glycosyl/alkyl derivatives (e.g., Compound 12) 6-(2-thienylvinyl), 3-(hydroxypropylthio) Anticancer (cytotoxic activity)
Key Observations:
  • Antimicrobial Activity: Halogenated derivatives (e.g., 20b with 4-fluorobenzylidene) exhibit enhanced antibacterial and antibiofilm activity compared to non-halogenated analogs.
  • Anticancer Potential: S-Alkyl derivatives (e.g., Compound 12) with thioether linkages and extended hydrophobic chains show significant cytotoxicity against cancer cell lines. The phenylamino group in the target compound could mimic these effects by enhancing π-π stacking interactions with cellular targets .
  • Herbicidal Activity : Bulky substituents like tert-butyl (Metribuzin) or phenyl (Isometamitron) at position 6 are critical for herbicidal action. The 4-methylbenzyl group in the target compound may reduce herbicidal potency due to steric hindrance differences .
Antimicrobial Activity
  • Schiff Base Derivatives (): Compound 20b (fluoro-substituted): MIC 3.90 μg/mL against E. coli and S. aureus; biofilm inhibition >87%. Non-halogenated analogs (e.g., 20a): Lower activity (MIC 7.81 μg/mL for S. typhi). Implication: The target compound’s phenylamino group may reduce antibiofilm efficacy compared to halogenated Schiff bases but improve solubility .
Anticancer Activity
  • S-Glycosyl/Alkyl Derivatives (): Compound 12: IC₅₀ values <10 μM against breast and colon cancer cell lines. Implication: The target compound’s 4-methylbenzyl group could enhance tumor targeting via hydrophobic interactions, though the phenylamino moiety may require optimization for cytotoxicity .
Toxicity and Selectivity
  • Triazinones with Sulfonyl/Halogen Groups (): Fluorine-containing triazinones show higher toxicity to Daphnia magna than halogen-free analogs. Implication: The target compound’s lack of halogens may reduce environmental toxicity, favoring therapeutic applications .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methylbenzyl group increases logP compared to Metribuzin (tert-butyl) but reduces it relative to phenyl-substituted Isometamitron. This balance may improve blood-brain barrier penetration for CNS-targeted therapies.
  • Metabolic Stability: Thioether and amino groups (as in the target compound) are prone to oxidation and acetylation, respectively, necessitating prodrug strategies for sustained activity .

Biological Activity

6-(4-Methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Its unique structure, characterized by a triazine ring with 4-methylbenzyl and phenylamino substituents, suggests potential for diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O. The presence of both aromatic and aliphatic groups in its structure contributes to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC15H16N4O
Molecular Weight284.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazine Ring : The triazine ring is synthesized through cyclization reactions involving appropriate precursors such as amidines and nitriles.
  • Substitution Reactions : The introduction of the 4-methylbenzyl and phenylamino groups is achieved through nucleophilic substitution reactions using alkyl halides and amines.
  • Purification : The final product is purified via recrystallization or chromatography to ensure high purity levels.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar triazine structures possess antimicrobial properties. The compound may inhibit the growth of various bacteria and fungi by disrupting cellular processes essential for their survival.

2. Herbicidal Properties

The compound has been investigated for its herbicidal activity due to its ability to affect chloroplast integrity in plants, thereby impacting photosynthesis and growth. This property suggests potential applications in agricultural settings as a selective herbicide.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. This mechanism could make it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

  • Study on Antimicrobial Activity : A study found that similar triazine derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and interference with metabolic pathways .
  • Herbicidal Activity Research : Research indicated that compounds structurally related to this compound effectively inhibited weed growth in controlled environments, suggesting their potential use in crop management.
  • Anticancer Studies : Investigations into related triazine compounds revealed their ability to induce apoptosis in cancer cell lines through enzyme inhibition mechanisms. These findings highlight the importance of further exploring this compound's potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazinone derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-(furan-3-ylmethylene)-triazinones are synthesized by refluxing intermediates (e.g., oxazolones) with hydrazides in glacial acetic acid with anhydrous sodium acetate as a catalyst . Optimization may include adjusting reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios. Purification via recrystallization or column chromatography is recommended, as demonstrated in triazole-thione syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., NH stretching in triazinones at 3200–3400 cm⁻¹) and confirms cyclization .
  • NMR : ¹H and ¹³C NMR resolve substituent patterns, such as methylbenzyl protons (δ 2.3–2.5 ppm) and phenylamino groups (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Critical for confirming molecular geometry. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403) provide reference data for triazole derivatives .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Use tiered screening:

In vitro assays : Antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi, as triazole derivatives show broad-spectrum activity .

Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Dose-response curves : Establish IC₅₀ values for bioactive concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazinones?

  • Methodological Answer :

  • Systematic SAR Studies : Compare substituent effects (e.g., 4-methylbenzyl vs. cycloheptyl groups) on activity . For instance, fluorobenzyl thioethers enhance lipophilicity and membrane penetration .
  • Experimental replication : Use randomized block designs with split-split plots to control variables like rootstock effects or harvest seasons, ensuring reproducibility .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or assay protocols .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal CYP51 for antifungals). Validate with crystallographic data from homologous proteins .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as done for triazole-thiones .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How can researchers design a structure-activity relationship (SAR) study for triazinone derivatives?

  • Methodological Answer :

Core modifications : Synthesize analogs with varying substituents (e.g., halogenated benzyl groups, methyl vs. tert-butyl) .

Pharmacophore mapping : Use MOE or Phase to identify critical features (e.g., hydrogen bond donors in phenylamino groups) .

QSAR modeling : Apply MLR or PLS regression to correlate descriptors (logP, polar surface area) with bioactivity .

Q. What strategies mitigate challenges in crystallizing triazinone derivatives for X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/hexane) .
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes ordered crystal growth .
  • Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice interactions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields across laboratories?

  • Methodological Answer :

  • Detailed protocols : Report exact conditions (e.g., argon atmosphere for moisture-sensitive steps) .
  • Impurity profiling : Use HPLC-MS to identify side products (e.g., uncyclized intermediates) .
  • Collaborative trials : Cross-validate results via multi-lab studies, as seen in agrochemical research .

Q. What experimental controls ensure reliability in biological activity assays?

  • Methodological Answer :

  • Positive/Negative controls : Include known inhibitors (e.g., fluconazole for antifungals) and solvent-only samples .
  • Blinded scoring : Mask sample identities during data collection to reduce bias .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

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